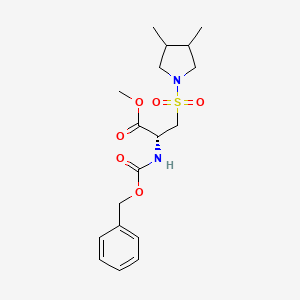
methyl (2R)-3-(3,4-dimethylpyrrolidin-1-yl)sulfonyl-2-(phenylmethoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-3-(3,4-dimethylpyrrolidin-1-yl)sulfonyl-2-(phenylmethoxycarbonylamino)propanoate is a synthetic compound of interest in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-3-(3,4-dimethylpyrrolidin-1-yl)sulfonyl-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps. The process begins with the preparation of the pyrrolidine derivative, which is then sulfonylated to introduce the sulfonyl group. The final step involves the esterification of the compound to form the methyl ester. Specific reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. High-throughput reactors and automated processes are employed to maintain consistency and efficiency in production. Purification techniques, including crystallization and chromatography, are utilized to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-3-(3,4-dimethylpyrrolidin-1-yl)sulfonyl-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the modification of its functional groups, enabling the creation of derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the compound may yield sulfoxide or sulfone derivatives, while reduction may lead to the formation of amines.
Scientific Research Applications
Methyl (2R)-3-(3,4-dimethylpyrrolidin-1-yl)sulfonyl-2-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for creating novel compounds.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound in drug discovery, with modifications leading to the development of new pharmaceuticals.
Medicine: The potential medicinal applications of this compound are explored in the treatment of various diseases. Its interactions with biological targets are investigated to understand its mechanism of action and therapeutic potential.
Industry: In industrial applications, this compound may be used in the development of specialty chemicals, agrochemicals, and materials. Its unique chemical properties enable its use in specific industrial processes.
Mechanism of Action
The mechanism by which methyl (2R)-3-(3,4-dimethylpyrrolidin-1-yl)sulfonyl-2-(phenylmethoxycarbonylamino)propanoate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrrolidine ring play critical roles in binding to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural similarities with methyl (2R)-3-(3,4-dimethylpyrrolidin-1-yl)sulfonyl-2-(phenylmethoxycarbonylamino)propanoate, including:
Methyl (2R)-3-(pyrrolidin-1-yl)sulfonyl-2-(phenylmethoxycarbonylamino)propanoate
Ethyl (2R)-3-(3,4-dimethylpyrrolidin-1-yl)sulfonyl-2-(phenylmethoxycarbonylamino)propanoate
Propyl (2R)-3-(3,4-dimethylpyrrolidin-1-yl)sulfonyl-2-(phenylmethoxycarbonylamino)propanoate
Uniqueness: this compound is unique due to the presence of the 3,4-dimethylpyrrolidine moiety, which imparts specific steric and electronic properties. This uniqueness may influence its reactivity and interactions with biological targets compared to similar compounds.
Hope that dives deep enough into the intricacies of this compound for you! Anything else you'd like to discuss?
Properties
IUPAC Name |
methyl (2R)-3-(3,4-dimethylpyrrolidin-1-yl)sulfonyl-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-13-9-20(10-14(13)2)27(23,24)12-16(17(21)25-3)19-18(22)26-11-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3,(H,19,22)/t13?,14?,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPYPGGRTQRWOT-XUJLQICISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C)S(=O)(=O)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC1C)S(=O)(=O)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














